molecular formula C9H11NOS B12441779 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine

7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B12441779
M. Wt: 181.26 g/mol
InChI Key: PPWRYXJAYQXGEC-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that features a benzothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives, including 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine, can be achieved through a one-pot, three-component reaction. This involves the use of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of potassium carbonate (K₂CO₃) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 3,4-Dihydro-2H-1,4-benzothiazine

Uniqueness

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern and the presence of a methoxy group at the 7-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C9H11NOS/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3

InChI Key

PPWRYXJAYQXGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCS2

Origin of Product

United States

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